Di-tert-butoxy carbonate
Description
Role as a Versatile Reagent in Contemporary Synthetic Chemistry
The primary and most celebrated function of di-tert-butoxy carbonate is the protection of amine functionalities. atamanchemicals.com By reacting with amines, it forms N-tert-butoxycarbonyl (Boc) derivatives. wikipedia.org This transformation is crucial because the resulting carbamate (B1207046) is significantly less nucleophilic and basic than the parent amine, preventing it from engaging in undesired side reactions during subsequent synthetic steps. wikipedia.orgtotal-synthesis.com The Boc group is characterized by its stability under a wide range of conditions, including exposure to most bases and nucleophiles, yet it can be readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orghighfine.com This acid lability allows for selective deprotection, a cornerstone of modern protecting group strategy.
The utility of Boc anhydride (B1165640) extends beyond simple amine protection. It serves as an efficient tert-butoxycarbonylating agent for other functional groups as well, including alcohols, thiols, and phenols. atamanchemicals.comthieme-connect.com Furthermore, it has found applications as a dehydrating agent, facilitating reactions such as the conversion of N-acylamino acids to oxazoles and the synthesis of dipeptides. thieme-connect.com Its ability to activate carboxylic acids has also been exploited in macrolactonization reactions. thieme-connect.com In a different vein, the thermal decomposition of this compound into gaseous products has led to its use as a blowing agent in polymer chemistry. wikipedia.orgatamanchemicals.com
A key aspect of its versatility lies in its "orthogonality" to other common protecting groups. wikipedia.orgtotal-synthesis.com In complex syntheses, multiple protecting groups are often employed, and the ability to remove one selectively without affecting others is paramount. The acid-labile nature of the Boc group makes it an ideal partner for groups that are cleaved under different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or groups removed by hydrogenolysis like the benzyloxycarbonyl (Cbz) group. wikipedia.orgtotal-synthesis.com This orthogonality is a fundamental principle in strategies like solid-phase peptide synthesis (SPPS), where the sequential addition of amino acids demands precise control over protecting group manipulation. wikipedia.orglibretexts.org
Historical Context and Evolution of its Synthetic Utility
The development and adoption of this compound as a key reagent were driven by the needs of peptide chemistry. Early methods for introducing the Boc group relied on reagents like tert-butoxycarbonyl azide, which, while effective, posed significant safety hazards due to its explosive nature. orgsyn.org The search for safer and more efficient alternatives led to the exploration of pyrocarbonates.
An early synthesis of di-tert-butyl dicarbonate (B1257347) resulted in a mere 5% yield, and its properties were not extensively studied at the time. orgsyn.org A significant breakthrough came with the development of a method involving the decomposition of di-tert-butyl tricarbonate, catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), which produced Boc anhydride in much higher yields (80–91%). thieme-connect.comorgsyn.org This made the reagent readily accessible and paved the way for its widespread use.
Initially, the focus of this compound's application was almost exclusively on the N-protection of amino acids for peptide synthesis. orgsyn.orgnih.gov However, as chemists became more familiar with its reactivity profile—mild reaction conditions, high yields, and the generation of innocuous byproducts (tert-butanol and carbon dioxide)—its utility expanded. thieme-connect.com Researchers began to explore its reactions with a wider range of substrates.
Modern synthetic routes to Boc anhydride are well-established, with commercial production often employing the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by an acid such as p-toluenesulfonic acid. wikipedia.orgwikiwand.com Another industrial method involves the reaction of tert-butanol (B103910), carbon dioxide, and phosgene (B1210022). wikipedia.org
Recent research continues to uncover new applications for this versatile reagent. For instance, studies have shown its use in ytterbium triflate-catalyzed reactions for the efficient conversion of alcohols to tert-butyl ethers. nih.gov It has also been utilized in the synthesis of important flavor compounds, such as 6-acetyl-1,2,3,4-tetrahydropyridine, a key aroma component of bread. wikipedia.orgatamanchemicals.com These evolving applications underscore the enduring importance of this compound in the landscape of contemporary organic synthesis.
Research Findings on this compound
The following tables summarize key data regarding the properties, synthesis, and applications of this compound.
| Property | Value | Source |
| IUPAC Name | Di-tert-butyl dicarbonate | wikipedia.org |
| Common Names | Boc anhydride, Boc₂O, Di-tert-butyl pyrocarbonate | wikipedia.org |
| CAS Number | 24424-99-5 | wikipedia.org |
| Molecular Formula | C₁₀H₁₈O₅ | wikipedia.org |
| Molar Mass | 218.25 g/mol | atamanchemicals.com |
| Appearance | Colorless solid or oil | wikipedia.org |
| Melting Point | 22 to 24 °C | wikipedia.org |
| Boiling Point | 56 to 57 °C at 0.5 mmHg | wikipedia.org |
| Solubility | Insoluble in water; soluble in most organic solvents | wikipedia.org |
| Application | Description | Key Features | Source |
| Amine Protection | Reacts with primary and secondary amines to form Boc-carbamates, preventing undesired reactions of the amine group. | High efficiency, mild conditions, acid-labile deprotection. | wikipedia.orgatamanchemicals.com |
| Solid-Phase Peptide Synthesis (SPPS) | Used to protect the alpha-amino group of amino acids during the sequential coupling process. | Orthogonal to Fmoc and Cbz protecting groups. | wikipedia.orgbzchemicals.com |
| Alcohol and Phenol (B47542) Protection | Converts alcohols and phenols to tert-butyl carbonates. | Can be achieved using catalysts like Yb(OTf)₃. | nih.gov |
| Dehydrating Agent | Promotes cyclodehydration reactions, for example, in the synthesis of oxazoles from N-acylamino acids. | Mild, non-racemizing conditions. | thieme-connect.com |
| Synthesis of Heterocycles | Used in the synthesis of various nitrogen-containing heterocyclic compounds. | Facilitates the formation of carbamates as key intermediates. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3236-56-4 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
bis[(2-methylpropan-2-yl)oxy] carbonate |
InChI |
InChI=1S/C9H18O5/c1-8(2,3)13-11-7(10)12-14-9(4,5)6/h1-6H3 |
InChI Key |
XYPOZZARRUPZNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Di Tert Butoxy Carbonate Production
Classical and Established Preparative Routes
The foundational methods for synthesizing di-tert-butoxy carbonate have been well-established and are broadly categorized into two main strategies: those employing the highly toxic gas phosgene (B1210022) and those utilizing alkali metal tert-butoxides.
One of the classical approaches to this compound synthesis involves the use of phosgene (COCl2) as a carbonylating agent. orgsyn.org This method, while effective, necessitates stringent safety precautions due to the hazardous nature of phosgene. orgsyn.orgresearchgate.net The general strategy involves the reaction of tert-butanol (B103910) with phosgene.
A key example of this strategy is a multi-step process that begins with the reaction of potassium tert-butoxide with carbon dioxide in tetrahydrofuran (B95107) to form potassium tert-butyl carbonate. This intermediate is then reacted with a solution of phosgene in benzene. orgsyn.org The resulting product is di-tert-butyl tricarbonate, which is subsequently isolated and purified. The di-tert-butyl tricarbonate is then decarboxylated in the presence of a tertiary amine catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield the final this compound product. orgsyn.orggoogle.com
An alternative phosgene-based route involves the direct reaction of tert-butanol, carbon dioxide, and phosgene, using DABCO as a base. wikipedia.org This method is reportedly used commercially in some regions. wikipedia.orgyoutube.com The reaction can be summarized as follows:
2 (CH₃)₃COH + CO₂ + COCl₂ + 2 DABCO → ((CH₃)₃COCO)₂O + 2 [DABCO-H]Cl
A variation of this approach utilizes trichloromethyl chloroformate as a substitute for phosgene, reacting with a monoalkali metal mono-tert-butyl carbonate in the presence of a tertiary amine. google.com
Alternative and often preferred synthetic routes avoid the use of phosgene by employing alkali metal tert-butoxides, such as sodium tert-butoxide or potassium tert-butoxide, which are reacted with carbon dioxide. google.comwikipedia.org These pathways are generally considered safer and are utilized in various industrial processes.
In one common method, sodium tert-butoxide is reacted with carbon dioxide. wikipedia.orgyoutube.com The resulting sodium tert-butyl carbonate is then treated with a catalyst, such as p-toluenesulfonic acid or methanesulfonic acid, to produce this compound. wikipedia.orgyoutube.com This process typically involves a distillation step to yield a high-purity product. wikipedia.orgyoutube.com A similar process involves reacting sodium tert-butoxide with carbon dioxide in an aromatic hydrocarbon solvent like toluene. The resulting sodium tert-butyl carbonate is then reacted with an acyl chloride, such as benzoyl chloride substituted with nitro groups or trichloroacetyl chloride, to form a mixed acid anhydride (B1165640). This intermediate then reacts with excess sodium tert-butyl carbonate to give this compound. google.com Benzenesulfonyl chloride or p-toluenesulfonyl chloride can also be used in place of the acyl chloride. google.com
Another established procedure involves the reaction of potassium tert-butoxide with carbon dioxide in tetrahydrofuran. orgsyn.orggoogle.com The resulting potassium tert-butyl carbonate is then subjected to further reaction to yield the desired product. The reaction of an alkali metal tert-butoxide with carbon dioxide is typically carried out by bubbling CO2 through a solution or suspension of the alkoxide in an organic solvent at temperatures ranging from -50°C to +70°C. google.com
Industrial Production Approaches and Process Variations
On an industrial scale, the production of this compound is guided by factors such as cost-effectiveness, safety, and the desired purity of the final product. Different geographical regions may favor different synthetic routes. For instance, manufacturers in China and India are reported to commercially employ the phosgene-based route starting from tert-butanol, carbon dioxide, and phosgene with DABCO. wikipedia.orgyoutube.com In contrast, European and Japanese companies often utilize the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by acids like p-toluenesulfonic acid or methanesulfonic acid. wikipedia.orgyoutube.com
Process variations exist to optimize yield and efficiency. One patented industrial process describes a continuous method starting from tert-butyl alcohol and an alkali metal. google.com This process involves the sequential steps of forming sodium tert-butoxide, reacting it with carbon dioxide to get mono-tert-butyl sodium carbonate, and then reacting this intermediate with an aromatic sulfonyl halide in the presence of a tertiary amine without isolating the intermediates. google.com
Another variation aims to improve upon the classical phosgene route by reacting a monoalkali metal mono-tert-butyl carbonate with phosgene or trichloromethyl chloroformate in the presence of a tertiary amine, which is claimed to provide a higher yield and be more productive on a commercial scale due to fewer reaction steps. google.com An improved process also exists where the intermediate di-tert-butyl tricarbonate is not isolated or purified, streamlining the workflow. google.com
The choice of solvent and reaction conditions is also a critical process variation. For example, the reaction of alkali metal tert-butoxides with carbon dioxide can be performed in various organic solvents, including tetrahydrofuran and aromatic hydrocarbons. orgsyn.orggoogle.com The subsequent reaction steps may also employ different solvents and catalysts to optimize the yield and purity of the this compound.
| Parameter | Phosgene-Mediated Route | Alkali Metal tert-Butoxide Route |
| Primary Reactants | tert-Butanol, Carbon Dioxide, Phosgene | Alkali Metal tert-Butoxide, Carbon Dioxide |
| Catalyst/Reagent | DABCO | p-Toluenesulfonic acid, Methanesulfonic acid, Acyl/Sulfonyl chlorides |
| Key Intermediate | Di-tert-butyl tricarbonate (in some variations) | Alkali metal tert-butyl carbonate |
| Safety Concerns | High (due to use of toxic phosgene) | Lower (avoids phosgene) |
| Industrial Use | Primarily in some regions like China and India wikipedia.orgyoutube.com | Common in Europe and Japan wikipedia.orgyoutube.com |
Purity Considerations for Specific Synthetic Applications
The purity of this compound is of paramount importance, especially in applications such as solid-phase peptide synthesis (SPPS), where it is used as a protecting group for amino acids. nbinno.comorgsyn.org Even trace impurities can lead to the formation of undesired byproducts, complicating the purification of the final peptide and potentially affecting its biological activity. nbinno.com
For peptide synthesis, high-purity Boc anhydride is crucial to ensure the selective and complete protection of the amine groups of amino acids, preventing unwanted side reactions during the peptide coupling steps. nbinno.com The presence of unreacted starting materials or byproducts from the synthesis of this compound can interfere with the peptide synthesis process. For example, residual acidity or basicity can affect the sensitive coupling and deprotection steps in SPPS.
Mechanistic Investigations of Di Tert Butoxy Carbonate Reactivity
Fundamental Reaction Mechanisms
The core reactivity of Di-tert-butoxy carbonate involves the attack of a nucleophile on one of its electrophilic carbonyl carbons. This process follows a well-established two-stage mechanism typical for carboxylic acid derivatives: a nucleophilic addition step followed by an elimination step. vanderbilt.edu
The general mechanism can be summarized as follows:
Nucleophilic Addition: The nucleophile adds to the carbonyl carbon. vanderbilt.edu
Elimination: A leaving group is expelled from the resulting intermediate, reforming the carbonyl double bond. vanderbilt.edu
This addition-elimination sequence is the characteristic pathway for nucleophilic acyl substitution reactions. masterorganicchemistry.com
A key feature of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. vanderbilt.edu When the nucleophile attacks the sp²-hybridized, trigonal planar carbonyl carbon, the hybridization of the carbon changes to sp³, resulting in a tetrahedral geometry. youtube.com This intermediate contains an alkoxide ion. chegg.com
The formation of this intermediate is the initial addition stage of the mechanism. vanderbilt.edu The subsequent collapse of this tetrahedral intermediate is the elimination stage. vanderbilt.eduyoutube.com In this step, the lone pair of electrons on the oxygen atom reforms the carbon-oxygen π-bond, and in doing so, expels the most stable leaving group. youtube.com In the case of this compound, the leaving group is a tert-butyl carbonate anion. commonorganicchemistry.com This anion can then decompose into carbon dioxide and a tert-butoxide anion, providing a thermodynamic driving force for the reaction. total-synthesis.comcommonorganicchemistry.com The collapse of the tetrahedral intermediate is a critical step that results in the final substitution product. chegg.com
Role of Ancillary Reagents and Catalysts in Reaction Mechanisms
While this compound can react directly with strong nucleophiles, its reactivity is often modulated and enhanced by ancillary reagents and catalysts. These agents can alter the reaction mechanism, increase reaction rates, and improve yields.
Bases are frequently employed in reactions involving this compound. total-synthesis.com A common strategy involves using a base like 4-dimethylaminopyridine (B28879) (DMAP), which acts as a potent acylation catalyst. actachemscand.orgchemicalbook.com The mechanism with DMAP involves the initial attack of DMAP on a carbonyl group of the this compound. commonorganicchemistry.com This step is very rapid and forms a highly reactive 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium intermediate, along with a tert-butoxycarboxylate leaving group. commonorganicchemistry.comactachemscand.orgresearchgate.net This intermediate is significantly more electrophilic and susceptible to attack by the primary nucleophile (e.g., an amine or alcohol) than the parent anhydride (B1165640). byjus.comcommonorganicchemistry.com
The subsequent steps are:
The primary nucleophile attacks the carbonyl carbon of the activated pyridinium species. commonorganicchemistry.com
This attack forms a new tetrahedral intermediate which then collapses, releasing the DMAP catalyst. commonorganicchemistry.com
A stoichiometric base, such as triethylamine (B128534) (Et₃N), is often added to neutralize the proton released from the nucleophile during the reaction. commonorganicchemistry.comnih.gov
The use of DMAP greatly accelerates the rate of tert-butoxycarbonylation. actachemscand.org However, base-catalyzed reactions can sometimes lead to side products like isocyanates or ureas. nih.gov
This compound can react with amines without the need for a base or catalyst. total-synthesis.com In such cases, the amine itself acts as the nucleophile. The reaction proceeds via the standard nucleophilic acyl substitution pathway. The carbonate leaving group that is formed can subsequently break down into carbon dioxide and tert-butoxide. commonorganicchemistry.com The tert-butoxide is a stronger base than the amine nucleophile and will deprotonate the protonated amine product, forming tert-butanol (B103910) as a byproduct. commonorganicchemistry.com
Recent studies have also explored environmentally friendly, catalyst-free conditions. For instance, a protocol using a water-acetone solvent system has been shown to be effective for the N-Boc protection of various amines. nih.gov In this system, it is proposed that water facilitates the reaction through electrophilic activation. Hydrogen bonding between water molecules and the carbonyl oxygen of the this compound increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. nih.gov This method provides excellent yields in short reaction times without the formation of common side products. nih.gov
| Entry | Amine Substrate | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 10 | 98 |
| 2 | 4-Nitroaniline | 8 | 99 |
| 3 | Benzylamine | 10 | 98 |
| 4 | (R)-1-Phenylethylamine | 12 | 95 |
In an acidic medium, the carbonyl group of an acyl compound can be protonated, which activates it towards nucleophilic attack. byjus.comlibretexts.org This principle applies to this compound as well. Lewis acids can also serve as catalysts to activate the anhydride. The reaction between alcohols and this compound can be directed towards the formation of either tert-butyl ethers or Boc-protected alcohols depending on the Lewis acid catalyst used. acs.org
The mechanism involves the coordination of the Lewis acid to a carbonyl oxygen of the this compound. This coordination enhances the electrophilic character of the carbonyl carbon, making it more readily attacked by a weak nucleophile like an alcohol. The nature of the anion associated with the Lewis acid catalyst plays a crucial role in determining the product distribution. For example, salts with perchlorate or triflate anions, which have a highly delocalized negative charge, tend to favor the formation of tert-butyl ethers. acs.org
Cation-π Interactions in Carbonate Activation
The activation of this compound, commonly known as Boc anhydride, is significantly enhanced by the presence of Lewis acids, which are cationic species. The activation mechanism, however, is best described by a Lewis acid-base interaction rather than a cation-π interaction. In this process, the Lewis acid catalyst coordinates to one of the carbonyl oxygen atoms of the anhydride. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. acsgcipr.org
The product distribution in reactions with alcohols, for instance, can be directed towards either tert-butyl ethers or Boc-protected alcohols depending on the nature of the Lewis acid catalyst used. researchgate.netnih.gov The metal cation of the Lewis acid primarily influences the reaction rate. researchgate.netnih.gov For example, yttria-zirconia based Lewis acids have been shown to effectively catalyze the N-tert-butoxycarbonylation of various amines by activating the carbonyl group of the Boc anhydride. While these activators are indeed cations, the interaction occurs at the lone pair electrons of the carbonyl oxygen. A cation-π interaction is a distinct noncovalent interaction involving the face of a π-electron system, which is not the operative mechanism for the activation of this compound at its carbonyl centers.
Decomposition Pathways and By-product Formation Analysis
This compound is susceptible to decomposition through two primary pathways: thermal decomposition and hydrolysis. These pathways are critical to consider in its storage and handling, as they can lead to pressure buildup in sealed containers.
Thermal Decomposition: When heated, particularly at temperatures above its melting point (22-24 °C), this compound decomposes. wikipedia.orgcommonorganicchemistry.com This process is also utilized in its application as a polymer blowing agent due to the formation of gaseous products. wikipedia.org The primary by-products of thermal decomposition are isobutene, tert-butanol, and carbon dioxide. orgsyn.orgthieme-connect.com This decomposition can be catalyzed by both acids and bases.
Hydrolytic Decomposition: In the presence of moisture, this compound undergoes slow hydrolysis. This process is responsible for the pressure buildup observed in storage containers, as it generates gaseous carbon dioxide. The reaction proceeds via the breakdown of the anhydride to ultimately form tert-butanol and carbon dioxide. thieme-connect.com
The following table summarizes the decomposition pathways and their resulting by-products.
Kinetic Studies of Decomposition and Reactivity
While detailed kinetic studies specifically on the thermal or hydrolytic decomposition of the this compound reagent are not extensively detailed in the literature, significant kinetic analysis has been performed on the cleavage of the tert-butoxycarbonyl (Boc) group from protected amines, which provides insight into the compound's reactivity.
The acid-catalyzed deprotection of N-Boc protected amines has been shown to follow a second-order dependence on the concentration of strong acids like hydrochloric acid (HCl), sulfuric acid, and methanesulfonic acid. acs.orgnih.govresearchgate.net This indicates that the reaction rate is proportional to the square of the acid concentration. The proposed mechanism involves a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate (B1207046). acs.orgnih.govscribd.com In contrast, deprotection with a weaker acid like trifluoroacetic acid requires a large excess of the acid and displays an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. acs.orgnih.govresearchgate.net
Thermolytic cleavage of the N-Boc group can also occur at elevated temperatures without a catalyst. nih.govacsgcipr.orgacs.org Studies in continuous flow reactors show that the efficiency and rate of thermal deprotection are highly dependent on temperature and the solvent used. For instance, complete deprotection of N-Boc imidazole was achieved in 20-30 minutes at 120 °C in solvents like trifluoroethanol and methanol (B129727), whereas higher temperatures (200-230 °C) were required to achieve the same in tetrahydrofuran (B95107) or toluene. nih.gov
The table below summarizes kinetic findings for reactions involving the cleavage of the Boc group.
Applications in Organic Synthesis and Functional Group Transformation
Amine Protection and Deprotection Strategies
The protection of amines is a frequent necessity in the synthesis of complex molecules like peptides, nucleosides, and other natural products to prevent undesired side reactions. nih.gov The Boc group is particularly favored due to its resistance to hydrolysis under most basic conditions, nucleophilic reagents, and catalytic hydrogenolysis. nih.govscispace.com
The introduction of the Boc protecting group onto primary and secondary amines is a fundamental transformation facilitated by di-tert-butoxy carbonate. This reaction, known as N-tert-butoxycarbonylation, is typically performed under basic conditions. nih.govscispace.com However, various methods have been developed to optimize this process, including catalyst-free systems.
A simple and environmentally friendly protocol involves reacting the amine with di-tert-butyl dicarbonate (B1257347) in a water-acetone mixture at room temperature without a catalyst. nih.gov This method has proven effective for a wide range of structurally diverse amines, affording the corresponding N-Boc protected amines in high yields and short reaction times, typically within 8-12 minutes. scispace.com A key advantage of this approach is the avoidance of common side reactions such as the formation of isocyanates or urea (B33335) derivatives. nih.govscispace.com
The general procedure involves stirring the amine and di-tert-butyl dicarbonate in an aqueous or organic solvent. wikipedia.org Common bases used to facilitate the reaction include sodium hydroxide, sodium bicarbonate, or 4-(dimethylamino)pyridine (DMAP). wikipedia.orgwikipedia.org The choice of solvent can range from tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) to biphasic systems like chloroform (B151607) and aqueous sodium bicarbonate. wikipedia.org
Table 1: Examples of N-tert-Butoxycarbonylation Reaction Conditions
| Amine Type | Reagents | Solvent | Base | Conditions | Reference |
| Primary/Secondary | Di-tert-butyl dicarbonate | Water/Acetone (B3395972) | None (Catalyst-free) | Room Temperature | nih.gov |
| Primary/Secondary | Di-tert-butyl dicarbonate | Tetrahydrofuran (THF) | --- | 40 °C | wikipedia.org |
| Primary/Secondary | Di-tert-butyl dicarbonate | Acetonitrile | 4-(dimethylamino)pyridine (DMAP) | --- | wikipedia.org |
| Primary/Secondary | Di-tert-butyl dicarbonate | Chloroform/Water | Sodium Bicarbonate | Reflux | wikipedia.org |
| Primary/Secondary | Di-tert-butyl dicarbonate | Water/THF | Sodium Hydroxide | 0 °C to Room Temp | wikipedia.org |
In molecules containing multiple functional groups, the ability to selectively protect one amine in the presence of others or in the presence of other reactive groups like hydroxyls is crucial. This compound exhibits excellent chemoselectivity, allowing for the mono-N-Boc protection of amines even in complex environments.
For instance, catalyst-free N-tert-butoxycarbonylation in water has been shown to selectively protect amino groups in the presence of hydroxyl groups, preventing the formation of oxazolidinone side products in amino alcohols. organic-chemistry.org This selectivity is a significant advantage in the synthesis of polyfunctionalized compounds. Similarly, when protecting diamines, conditions can be optimized to yield the mono-N-Boc protected product exclusively. researchgate.net The use of specific catalysts, such as perchloric acid adsorbed on silica-gel (HClO4–SiO2), under solvent-free conditions also allows for highly chemoselective N-tert-butoxycarbonylation of various amines. organic-chemistry.org
Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. nih.gov The Boc group is a key component of such strategies due to its unique cleavage condition (acid-lability). It is stable under basic and nucleophilic conditions, which are used to remove other common amine protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org
This orthogonality is fundamental in solid-phase peptide synthesis (SPPS). In the widely used Fmoc/tBu strategy, the α-amino group of the amino acid is protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups, often derived from tert-butanol (B103910) (tBu), which are chemically similar to the Boc group. iris-biotech.debiosynth.com Conversely, in the older Boc/Benzyl (B1604629) (Bzl) strategy, the Boc group protects the α-amino group, and benzyl-based groups protect the side chains. biosynth.com The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the benzyl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage. iris-biotech.de The stability of the Boc group towards catalytic hydrogenolysis also makes it orthogonal to benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, which are readily cleaved by this method. scispace.comfishersci.co.uk
Table 2: Orthogonality of Boc with Other Common Amine Protecting Groups
| Protecting Group | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Cleavage Condition | Mild Acid (e.g., TFA) | Base (e.g., Piperidine) | Catalytic Hydrogenolysis / Strong Acid |
| Stability to Boc Cleavage | --- | Stable | Stable |
| Stability to Fmoc Cleavage | Stable | --- | Stable |
| Stability to Cbz Cleavage | Stable | Stable | --- |
| Orthogonal Partner | Yes | Yes | Yes |
The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions. nih.govscispace.com The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation. semanticscholar.org
A variety of acidic reagents can be employed for this transformation. Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate (B1210297) are highly effective and widely used. wikipedia.orgwikipedia.orgsemanticscholar.org The reaction is typically fast and occurs at room temperature. fishersci.co.uk Other acidic systems include aqueous phosphoric acid in THF, p-toluenesulfonic acid (pTSA), and various Lewis acids such as zinc bromide, aluminum chloride, and tin(IV) chloride. semanticscholar.orgmdpi.com
To mitigate potential side reactions caused by the tert-butyl cation alkylating other nucleophilic sites in the molecule, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.orgwikipedia.org Milder, alternative methods have also been developed for substrates that are sensitive to strong acids. These include using montmorillonite (B579905) K-10 clay, silica (B1680970) gel at low pressure, or thermolytic cleavage at high temperatures. nih.govscispace.com Another gentle method involves the sequential use of trimethylsilyl (B98337) iodide and methanol. wikipedia.org
Hydroxyl and Thiol Protection Schemes
While primarily known for amine protection, this compound can also be used to protect other nucleophilic functional groups, such as hydroxyls and thiols.
The protection of hydroxyl groups as tert-butoxycarbonates (O-Boc) is a valuable transformation, particularly for phenols. The reaction of an alcohol or phenol (B47542) with di-tert-butyl dicarbonate can be facilitated by various catalysts. tandfonline.com
For phenols, organocatalysts like carbon tetrabromide (CBr4) have been shown to be effective for O-tert-butoxycarbonylation, providing high yields without side reactions. organic-chemistry.org This method is chemoselective for phenolic hydroxyl groups over alcoholic hydroxyls. organic-chemistry.org Lewis acid catalysts also play a significant role. The choice of Lewis acid can direct the reaction's outcome; for example, salts with highly delocalized anions like perchlorates and triflates tend to favor the formation of tert-butyl ethers, whereas other catalysts lead to the desired O-Boc product. acs.orgresearchgate.net In reactions with aliphatic alcohols, the use of DMAP as a catalyst can lead to the formation of carbonic-carbonic anhydride (B1165640) intermediates. acs.org
S-tert-Butoxycarbonylation of Thiols
Di-tert-butyl dicarbonate serves as an effective reagent for the protection of thiol groups through S-tert-butoxycarbonylation. chemicalbook.comnbinno.com This reaction introduces the tert-butoxycarbonyl (Boc) group onto the sulfur atom, forming a thioester. The protection of thiols is a crucial step in the synthesis of complex molecules, particularly in peptide chemistry where the sulfhydryl group of cysteine residues requires masking.
The S-tert-butoxycarbonylation of thiols proceeds under mild conditions. Di-tert-butyl dicarbonate reacts with amino acid esters containing thiol groups to yield the corresponding N-t-butoxycarbonyl (t-BOC) derivatives and their thiol analogs. nih.govnih.gov The resulting S-Boc protected thiols exhibit stability under various reaction conditions, yet the Boc group can be readily removed when desired. One significant advantage of the S-Boc group is its stability in acidic conditions that would typically cleave O-Boc and N-Boc groups. nih.govnih.gov For instance, N-Boc-Cys-OMe can be quantitatively protected as its S-Tosvinyl derivative in the presence of N-Boc-Ser-OMe and N-Boc-Tyr-OMe, highlighting the chemoselectivity of thiol protection. researchgate.net
The removal of the S-Boc group can be accomplished under specific conditions that leave other protecting groups intact. For example, the N-thiol-t-BOC group can be removed by heating with a mixture of peroxide and acetic acid. nih.govnih.gov This orthogonality is a key feature in multi-step organic syntheses.
Selective O-Boc Cleavage and Regeneration
The tert-butoxycarbonyl (Boc) group is widely utilized for the protection of hydroxyl groups in alcohols and phenols due to its stability in nucleophilic environments and the relative ease of its removal under acidic conditions. tandfonline.comguidechem.com The selective cleavage of an O-Boc group in the presence of other protecting groups is a critical aspect of synthetic strategy.
Cleavage:
The standard method for O-Boc deprotection involves the use of mild acidic conditions, such as trifluoroacetic acid (TFA). tandfonline.com However, the development of more selective methods is an area of ongoing research to avoid the cleavage of other acid-sensitive groups. For instance, selective removal of the N-Boc group can be achieved in the presence of a tert-butyl ester by using methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane. researchgate.net Conversely, the O-Boc group can be cleaved while leaving N-Boc groups intact under specific conditions. The choice of acid and solvent system is crucial for achieving this selectivity. A potential issue during acidic deprotection is the formation of a tert-butyl cation intermediate, which can lead to undesired alkylation of nucleophilic sites on the substrate. acsgcipr.org
Regeneration:
The regeneration of the O-Boc group, or O-tert-butoxycarbonylation, is typically achieved by reacting the alcohol or phenol with di-tert-butyl dicarbonate. tandfonline.com This reaction is often catalyzed by a base, such as 4-dimethylaminopyridine (B28879) (DMAP), or a Lewis acid. tandfonline.com A catalyst-free method for the O-Boc protection of phenols has also been developed using a water-acetone solvent system, offering a more environmentally friendly approach. tandfonline.com
| Condition | Reagent/Catalyst | Selectivity |
| Cleavage | Trifluoroacetic Acid (TFA) | General O-Boc cleavage |
| Cleavage | Methanesulfonic acid in tBuOAc/CH₂Cl₂ | Selective N-Boc cleavage over t-butyl ester |
| Regeneration | (Boc)₂O, DMAP | General O-Boc protection |
| Regeneration | (Boc)₂O, water:acetone | Catalyst-free O-Boc protection of phenols |
Carboxylic Acid Activation and Derivatization
Di-tert-butyl dicarbonate is a versatile reagent for the activation of carboxylic acids, facilitating their conversion into a variety of derivatives. thieme-connect.com
Mixed Anhydride Formation for Nucleophilic Additions
A key application of di-tert-butyl dicarbonate in this context is the formation of mixed anhydrides. researchgate.net Carboxylic acids react with Boc anhydride to generate an activated intermediate, a mixed carbonic-carboxylic anhydride. This process is often facilitated by a base. researchgate.netresearchgate.net This mixed anhydride is highly susceptible to nucleophilic attack, making it a valuable intermediate for the synthesis of esters and amides. researchgate.netresearchgate.netlibretexts.org
The reaction of the mixed anhydride with a nucleophile, such as an alcohol or an amine, results in the formation of the corresponding ester or amide, with the release of tert-butanol and carbon dioxide as byproducts. researchgate.netcommonorganicchemistry.com This method offers a significant advantage over other coupling methods, such as those using dicyclohexylcarbodiimide (B1669883) (DCC), as the byproducts are volatile and easily removed, simplifying product purification. researchgate.net
The general mechanism involves the nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate which then collapses, eliminating a carboxylate as the leaving group. libretexts.org
Macrolactonization of ω-Hydroxy Acids
Di-tert-butyl dicarbonate is also employed as a reagent for the macrolactonization of ω-hydroxy acids. thieme-connect.comresearchgate.net This intramolecular esterification is a crucial step in the synthesis of many natural products. The process involves the activation of the carboxylic acid group of the ω-hydroxy acid by Boc-anhydride to form a mixed anhydride. thieme-connect.comresearchgate.net
This activation is followed by an intramolecular nucleophilic attack by the terminal hydroxyl group on the activated carbonyl carbon of the carboxylic acid moiety. thieme-connect.comresearchgate.net This cyclization results in the formation of a macrolactone. This method is particularly useful for the synthesis of large-ring lactones, which can be challenging to form via other methods. The reaction can be influenced by the presence of catalysts, such as Lewis acids or nucleophilic catalysts, which can enhance the rate and selectivity of the cyclization. wikipedia.org
Dehydrating Agent Functionality in Organic Reactions
Beyond its primary role as a protecting group and an activating agent, di-tert-butyl dicarbonate can also function as a dehydrating agent in certain organic reactions. chemicalbook.comthieme-connect.comguidechem.com
Reactions with Carboxylic Acids and Hydroxyl Groups
When di-tert-butyl dicarbonate reacts with carboxylic acids, it can lead to the formation of carboxylic acid anhydrides. researchgate.net This transformation is effectively a dehydration reaction, where two molecules of the carboxylic acid are coupled with the elimination of a molecule of water. The reaction is often carried out in the presence of a base like pyridine. researchgate.net
Similarly, Boc anhydride can react with certain hydroxyl groups in a manner that suggests a dehydration process. chemicalbook.comguidechem.com The efficiency of di-tert-butyl dicarbonate as a dehydrating agent is often enhanced when used in conjunction with 4-(Dimethylamino)pyridine (DMAP). guidechem.com This "Boc₂O/DMAP couple" has been shown to be effective in various dehydration reactions. guidechem.com For example, the reaction of cinnamyl alcohol with Boc₂O/DMAP not only yields the expected O-Boc derivative but also a symmetrical carbonate, which can be considered a product of a dehydration-related process. guidechem.com
Transformation of Primary Nitroalkanes to Nitrile Oxides
The conversion of primary nitroalkanes into nitrile oxides is a significant transformation in organic synthesis, providing access to versatile 1,3-dipolar intermediates. This compound (Boc-anhydride), in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), serves as an effective reagent system for this dehydration reaction. This method allows for the in situ generation of nitrile oxides under mild, neutral conditions, which can then be trapped by various dipolarophiles in 1,3-dipolar cycloaddition reactions.
The reaction is catalyzed by DMAP, which is essential for the transformation to proceed; in its absence, no reaction is observed. biu.ac.il This method is considered an improvement over other techniques as the byproducts of the reaction, namely tert-butanol and carbon dioxide, are innocuous and easily removed, which simplifies the purification of the resulting cycloadducts. The reaction is typically carried out at room temperature, highlighting the mildness of the conditions.
Detailed research has demonstrated the utility of this method for the synthesis of various isoxazoline (B3343090) derivatives through the in situ cycloaddition of the generated nitrile oxides with different alkenes. The efficiency of the cycloaddition is influenced by the nature of the primary nitroalkane, the dipolarophile, and the solvent used.
Below is a table summarizing the results from the reaction of various primary nitroalkanes with different dipolarophiles using this compound and a catalytic amount of DMAP.
| Entry | Primary Nitroalkane | Dipolarophile | Solvent | Time (h) | Product | Yield (%) |
| 1 | Phenylnitromethane | Styrene | CH₂Cl₂ | 24 | 3,5-diphenyl-2-isoxazoline | 75 |
| 2 | Phenylnitromethane | 1-Hexene | CH₂Cl₂ | 24 | 5-butyl-3-phenyl-2-isoxazoline | 68 |
| 3 | Phenylnitromethane | Allyl bromide | CH₂Cl₂ | 24 | 5-(bromomethyl)-3-phenyl-2-isoxazoline | 65 |
| 4 | Phenylnitromethane | Methyl acrylate | CH₂Cl₂ | 24 | Methyl 3-phenyl-2-isoxazoline-5-carboxylate | 72 |
| 5 | Ethyl 2-nitroacetate | Styrene | CH₂Cl₂ | 48 | Ethyl 5-phenyl-2-isoxazoline-3-carboxylate | 85 |
| 6 | Ethyl 2-nitroacetate | 1-Hexene | CH₂Cl₂ | 48 | Ethyl 5-butyl-2-isoxazoline-3-carboxylate | 81 |
| 7 | Ethyl 2-nitroacetate | Allyl bromide | CH₂Cl₂ | 48 | Ethyl 5-(bromomethyl)-2-isoxazoline-3-carboxylate | 70 |
| 8 | Ethyl 2-nitroacetate | Methyl acrylate | CH₂Cl₂ | 48 | 3-Ethyl 5-methyl 2-isoxazoline-3,5-dicarboxylate | 82 |
| 9 | 1-Nitropropane | Styrene | CH₃CN | 48 | 3-ethyl-5-phenyl-2-isoxazoline | 52 |
| 10 | 1-Nitropropane | 1-Hexene | CH₃CN | 48 | 5-butyl-3-ethyl-2-isoxazoline | 45 |
| 11 | 1-Nitropropane | Methyl acrylate | CH₃CN | 48 | Methyl 3-ethyl-2-isoxazoline-5-carboxylate | 55 |
Catalysis and Reaction Modifiers in Di Tert Butoxy Carbonate Chemistry
Organocatalysis in Di-tert-butoxy Carbonate Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful and often milder alternative to metal-based catalysis in this compound chemistry. These catalysts are typically employed in sub-stoichiometric amounts and can provide high levels of efficiency and selectivity.
4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective nucleophilic catalyst frequently used in conjunction with this compound for the protection of amines and alcohols. acs.org Its catalytic activity stems from its ability to react with Boc anhydride (B1165640) to form a highly reactive intermediate.
The mechanism of DMAP catalysis in the tert-butoxycarbonylation of an amine begins with the nucleophilic attack of DMAP on one of the carbonyl carbons of this compound. This leads to the formation of a tert-butoxycarbonylpyridinium species and a tert-butyl carbonate anion. The amine then attacks the activated carbonyl group of the pyridinium intermediate, resulting in the formation of the N-Boc protected amine and the regeneration of the DMAP catalyst. nih.gov The tert-butyl carbonate subsequently abstracts a proton from the protonated amine, which then decomposes into carbon dioxide and tert-butanol (B103910). nih.gov
The reaction between DMAP and Boc anhydride is nearly instantaneous and is characterized by the evolution of carbon dioxide gas. nih.gov While DMAP significantly accelerates the rate of Boc protection, it can also promote the formation of side products. For instance, in reactions with primary amines, the formation of isocyanates and ureas has been observed, particularly when using excess Boc anhydride and DMAP. wikipedia.orgorganic-chemistry.org The reaction conditions, including solvent polarity and temperature, can influence the product distribution. wikipedia.org
| Aspect | Description | Reference |
|---|---|---|
| Catalytic Role | Acts as a nucleophilic catalyst, forming a highly reactive tert-butoxycarbonylpyridinium intermediate. | acs.orgnih.gov |
| Reaction Rate | Significantly accelerates the rate of tert-butoxycarbonylation. | nih.gov |
| Byproducts | Can lead to the formation of isocyanates and ureas, especially with primary amines. | wikipedia.orgorganic-chemistry.org |
| Reaction Conditions | Product distribution is influenced by solvent, temperature, and stoichiometry. | wikipedia.org |
While DMAP is a widely used catalyst, several alternative organocatalysts have been explored to improve chemoselectivity and avoid the side reactions sometimes associated with DMAP.
Carbon tetrabromide (CBr₄) has been identified as an effective organocatalyst for the chemoselective O-tert-butoxycarbonylation of phenols. acs.orgnih.gov This method provides high yields of the desired O-Boc products while avoiding common side reactions such as bromination or the formation of symmetric carbonates. acs.orgnih.gov A key advantage of CBr₄ is its selectivity for phenolic hydroxyl groups over alcoholic hydroxyl groups. acs.org
Triphenylphosphine (PPh₃) has also been reported as a novel organocatalyst for the chemoselective O-tert-butoxycarbonylation of phenols. This catalyst system offers a greener alternative as it can be used under solvent-free conditions.
| Catalyst | Substrate | Key Advantages | Reference |
|---|---|---|---|
| Carbon tetrabromide (CBr₄) | Phenols | High chemoselectivity for phenols over alcohols; avoids side reactions. | acs.orgnih.gov |
| Triphenylphosphine (PPh₃) | Phenols | Enables solvent-free reaction conditions. | acs.org |
Lewis Acid Catalysis in tert-Butoxycarbonylation
Lewis acids have emerged as effective catalysts for tert-butoxycarbonylation reactions, offering an alternative to base-catalyzed methods. The use of Lewis acids can provide mild reaction conditions and high yields of N-Boc protected amines.
A notable example is the use of a yttria-zirconia-based solid Lewis acid catalyst . This heterogeneous catalyst efficiently promotes the reaction of various amines with di-tert-butyl dicarbonate (B1257347) to afford the corresponding N-Boc products in excellent yields. acs.org The proposed mechanism involves the activation of a carbonyl group of the Boc anhydride by the Lewis acid sites on the catalyst, followed by the nucleophilic attack of the amine. acs.org This method is compatible with a wide range of amines, including aromatic, aliphatic, and amino acid derivatives, and importantly, it proceeds without racemization of chiral substrates. acs.org
The nature of the Lewis acid catalyst can also influence the outcome of the reaction between alcohols and di-tert-butyl dicarbonate. The reaction can lead to the formation of either tert-butyl ethers or tert-butoxycarbonyl-protected alcohols (Boc-alcohols). The product distribution is significantly influenced by the anionic part of the Lewis acid salt. nih.govresearchgate.net
Perchlorates and triflates , which have highly delocalized negative charges, tend to favor the formation of tert-butyl ethers. nih.govresearchgate.net
Acetates and isopropoxides , with less delocalized charges, primarily yield Boc-alcohols. nih.govresearchgate.net
The metal cation of the Lewis acid catalyst primarily affects the reaction rate. nih.govresearchgate.net For the synthesis of tert-butyl ethers from aliphatic alcohols, Mg(ClO₄)₂ and Al(ClO₄)₃ are effective, while Sc(OTf)₃ is preferred for phenols due to the instability of aromatic tert-butyl ethers in the presence of perchlorates. nih.govresearchgate.net
Phase Transfer Catalysis for Interfacial Reactions
Phase transfer catalysis (PTC) provides an efficient method for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This technique is particularly useful for the tert-butyloxycarbonylation of various functional groups with di-tert-butyl dicarbonate.
The tert-butyloxycarbonylation of phenols, alcohols, enols, and thiols can be successfully achieved using di-tert-butyl dicarbonate under phase transfer conditions. These reactions generally proceed in high yields. The reaction of phenols is particularly rapid under both liquid-liquid and solid-liquid PTC conditions. nih.gov
Under liquid-liquid conditions, a catalyst such as tetrabutylammonium hydrogen sulfate is used with an aqueous base like sodium hydroxide or potassium carbonate in a solvent like dichloromethane (B109758). nih.gov For solid-liquid PTC, a catalyst like 18-crown-6 can be employed with a solid base such as powdered anhydrous potassium carbonate. nih.gov While the catalyst significantly accelerates the reaction, excellent yields can still be obtained without a catalyst, albeit at a much slower rate. nih.gov
The reaction of alcohols with di-tert-butyl dicarbonate is slower than that of phenols and generally requires the use of a phase transfer catalyst. nih.gov Primary, allylic, and benzylic alcohols react within hours, while secondary alcohols may take a day or more, and tertiary alcohols are typically unreactive under these conditions. nih.gov
Ionic Liquid-Mediated Processes
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as environmentally benign solvents and catalysts in organic synthesis. Protic ionic liquids have been shown to be efficient catalysts for the N-tert-butyloxycarbonylation of amines with di-tert-butyl dicarbonate.
For example, imidazolium trifluoroacetate (B77799) , a protic ionic liquid, can catalyze the chemoselective transformation of amines to their N-Boc derivatives in high yields under solvent-free conditions. A key advantage of this method is the absence of common side products like isocyanates, ureas, or N,N-di-Boc derivatives. The protic ionic liquid is believed to play a dual role in activating the carboxylic acid.
Transition Metal-Catalyzed Reactions
While less common than organocatalysis or Lewis acid catalysis for simple Boc protection, transition metals can catalyze specific transformations involving di-tert-butyl dicarbonate. These reactions often involve the activation of C-H or C-X bonds, leading to more complex molecular architectures.
Palladium-catalyzed reactions have been reported where di-tert-butyl dicarbonate is involved in carbonylation reactions. For instance, in the palladium-catalyzed alkoxycarbonylation of aryl bromides, the use of sodium tert-butoxide can lead to the formation of tert-butyl esters. acs.org In some cases, subsequent transesterification can occur. acs.org
Rhodium-catalyzed reactions have been developed for the N-tert-butoxycarbonyl (Boc) amination through directed C-H bond activation. This allows for the direct functionalization of C-H bonds with a Boc-protected amino group.
Copper-catalyzed reactions have been described for the radical carboamination of buteneamides, where di-tert-butyl peroxide is used as an initiator, leading to the formation of β-lactams. While not directly involving di-tert-butyl dicarbonate as a reactant, this highlights the role of tert-butyl groups in radical processes that can be catalyzed by transition metals.
Palladium-Catalyzed Heck Olefination Applications
This compound plays a crucial role as an in situ activating agent for aromatic carboxylic acids in the palladium-catalyzed decarbonylative Heck olefination. This method provides a direct pathway to synthesize styrene derivatives from readily available carboxylic acids. In this process, the carboxylic acid is converted to a mixed anhydride by treatment with this compound. This intermediate then participates in the palladium catalytic cycle, leading to the formation of the desired olefinated product. The byproducts of this reaction are volatile compounds such as carbon dioxide, carbon monoxide, and tert-butanol, which simplifies the work-up procedure. mpg.de
A notable catalyst system for this transformation is a mixture of palladium(II) chloride, lithium chloride, and γ-picoline. mpg.de This system has been shown to be effective for the olefination of various aromatic carboxylic acids with different olefins.
| Aromatic Carboxylic Acid | Olefin | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| Benzoic acid | Styrene | PdCl2, LiCl, γ-picoline | Stilbene | 85 |
| 4-Methoxybenzoic acid | Styrene | PdCl2, LiCl, γ-picoline | 4-Methoxystilbene | 92 |
| 4-Chlorobenzoic acid | Styrene | PdCl2, LiCl, γ-picoline | 4-Chlorostilbene | 78 |
Applications of Other Metal Catalysts
Beyond palladium, other transition metals catalyze a range of reactions where this compound is a key reagent.
Ruthenium: An efficient method for the double-fold C-H tertiary alkoxycarbonylation of arenes has been developed using a ruthenium catalyst with this compound as the esterification reagent. This reaction provides a direct route to valuable 2,6-dicarboxylated aromatic compounds. nih.govrsc.org The process is notable for its use of a commercially available and user-friendly carbonylating agent.
| Arene Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 1-Phenyl-1H-pyrazole | [Ru(p-cymene)Cl2]2 | Di-tert-butyl 1-phenyl-1H-pyrazole-2,6-dicarboxylate | 88 |
| 2-Phenylpyridine | [Ru(p-cymene)Cl2]2 | Di-tert-butyl 2-phenylpyridine-3,5-dicarboxylate | 91 |
| N-Phenyl-2-aminopyridine | [Ru(p-cymene)Cl2]2 | Di-tert-butyl N-phenyl-2-aminopyridine-3,5-dicarboxylate | 76 |
Rhodium: Rhodium(III) catalysts have been utilized in the C-H activation and annulation of tert-butyl benzoyloxycarbamates, which are derivatives prepared from this compound, with 1,3-diynes. This reaction provides a pathway to synthesize alkynylated isocoumarins and bis-isocoumarins. chemrxiv.org
Iridium: In the field of iridium catalysis, tert-butyl carbonates, as derivatives of this compound, have been employed as substrates. For instance, tert-butyl 3-phenyl-2-propenyl carbonate has been used in the iridium-catalyzed enantioselective allylation of silyl enol ethers. uwindsor.ca
Gold and Nickel: While gold and nickel are highly active catalysts in a wide array of organic transformations, including C-C bond formation and functionalization reactions, specific applications where this compound acts as a primary reactant or a crucial reaction modifier in their catalytic cycles are not as prominently documented in the reviewed literature as for palladium and ruthenium. Research in this area is ongoing, and the development of gold- and nickel-catalyzed reactions involving this compound could open new avenues in synthetic chemistry.
Advanced Synthetic Strategies and Emerging Applications
Peptide and Amino Acid Derivative Synthesis
The synthesis of peptides and their derivatives is a field where Di-tert-butoxy carbonate has had a profound impact. The Boc protecting group provides a robust yet readily cleavable shield for the α-amino group of amino acids, enabling the sequential and controlled formation of peptide bonds.
Solid-phase peptide synthesis (SPPS) is a powerful technique that has revolutionized the way peptides are constructed. In the Boc/Bzl protection strategy of SPPS, this compound is employed to protect the Nα-amino group of amino acids. peptide.compeptide.com This protection scheme utilizes the acid-labile nature of the Boc group, which can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups remain intact. peptide.compeptide.com
The general cycle of Boc-SPPS involves the following steps:
Attachment: The C-terminal amino acid, with its Nα-amino group protected by a Boc group, is anchored to an insoluble resin support. peptide.com
Deprotection: The Boc group is removed by treatment with an acid, such as 50% TFA in dichloromethane (B109758) (DCM), to expose the free amine. chempep.com
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). peptide.compeptide.com
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound amino acid, forming a peptide bond. peptide.com
Washing: Excess reagents and byproducts are washed away, and the cycle is repeated to elongate the peptide chain.
A key advantage of the Boc group in SPPS is its ability to prevent the amine from acting as a nucleophile in subsequent reactions, allowing for specific transformations at other sites of the molecule. wikipedia.org The Boc group is generally unreactive towards most bases and nucleophiles, which allows for the use of orthogonal protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgyoutube.com
| Step in Boc-SPPS | Reagents/Conditions | Purpose |
| Nα-Amino Protection | This compound (Boc-anhydride) | Protection of the amino group to prevent unwanted reactions. |
| Attachment to Resin | Boc-amino acid, resin (e.g., Merrifield, PAM) | Anchoring the first amino acid to the solid support. |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the temporary Boc protecting group. |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | Conversion of the TFA salt to a free amine for coupling. |
| Peptide Bond Formation | Boc-amino acid, coupling reagent (e.g., DCC, HBTU) | Elongation of the peptide chain. |
| Final Cleavage | Strong acids (e.g., HF, TFMSA) | Release of the completed peptide from the resin. |
The formation of a dipeptide is the fundamental step in peptide synthesis, requiring the activation of the carboxylic acid of one amino acid and its subsequent reaction with the amino group of another. This compound plays a crucial role by protecting the N-terminus of one amino acid, allowing for the selective formation of the peptide bond. libretexts.org
The coupling of a Boc-protected amino acid with a C-terminally protected amino acid is facilitated by a variety of peptide coupling reagents. These reagents convert the carboxylic acid into a more reactive species, promoting amide bond formation while minimizing side reactions and racemization. uni-kiel.de
Common classes of coupling reagents used in conjunction with Boc-protected amino acids include:
Carbodiimides: Dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate. peptide.com
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal racemization. bachem.com
Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are widely used due to their high efficiency and the low level of racemization observed when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Recent research has also demonstrated that this compound itself can act as a peptide coupling reagent for the synthesis of dipeptides under mild conditions. researchgate.net This method offers advantages such as easier product separation and reduced costs. researchgate.net
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC | Widely used, forms a urea (B33335) byproduct. |
| Phosphonium Salts | BOP, PyBOP® | High efficiency, low racemization. bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU | Fast coupling reactions, often used with HOBt. peptide.com |
N-Carboxyanhydrides (NCAs) are valuable intermediates in peptide synthesis, particularly for the preparation of polypeptides. researchgate.net While the traditional synthesis of NCAs often involves the use of hazardous reagents like phosgene (B1210022), methods utilizing this compound have been developed as a safer alternative.
One approach involves the reaction of Boc-protected α-amino acids with reagents like n-propanephosphonic acid anhydride (B1165640) to form the corresponding NCAs. researchgate.net Another strategy for preparing urethane-protected N-carboxyanhydrides (UNCAs) involves the N-protection of a pre-formed NCA using this compound. pmcisochem.fr This allows for the synthesis of Boc-protected NCAs, which are useful building blocks for more complex peptide structures.
Synthesis of Heterocyclic Compounds
Beyond peptide synthesis, this compound is a versatile reagent in the synthesis of various heterocyclic compounds. Its ability to activate carboxylic acids and participate in cyclization reactions makes it a valuable tool for constructing these important molecular scaffolds.
This compound has been shown to be effective in the one-pot synthesis of 5-tert-butoxycarbonyloxy substituted oxazoles. researchgate.net This transformation proceeds through the reaction of this compound with N-acyl amino acids, leading to the activation of the carboxylic acid, subsequent cyclization via the amide carbonyl, and trapping of the resulting enol. researchgate.net
In the synthesis of benzoxazinones, this compound can be involved in the preparation of the necessary precursors. For instance, anthranilic acids, which are common starting materials for benzoxazinones, can have their amino group protected with a Boc group using this compound to direct subsequent reactions. nih.govresearchgate.netnih.gov
An important application of this compound is in the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine, a significant bread aroma compound. wikipedia.orgchemicalbook.com The synthesis commences with the reaction of 2-piperidone (B129406) with this compound. wikipedia.orgindiamart.com In this initial step, the amide nitrogen of 2-piperidone reacts with Boc-anhydride to form an N-Boc carbamate (B1207046). wikipedia.orgchemicalbook.com This reaction is typically catalyzed by 4-(dimethylamino)pyridine (DMAP) in a solvent like acetonitrile (B52724). chemicalbook.com The introduction of the Boc group activates the lactam for subsequent transformations that ultimately lead to the desired aroma compound.
Preparation of Isocyanates and Urea Derivatives
This compound serves as a versatile reagent for the synthesis of isocyanates and urea derivatives from primary amines. The reaction of amines with Boc anhydride, often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP), can lead to the formation of an intermediate carbamate which, under specific conditions, can eliminate to form the corresponding isocyanate. This in situ generated isocyanate can then be trapped by another amine to afford unsymmetrical ureas.
Research has shown that the reaction conditions, including temperature and the nature of the base, can significantly influence the outcome, determining whether the N-Boc protected amine, the isocyanate, or the urea derivative is the major product. For instance, the reaction of cyclohexylamine (B46788) with Boc anhydride and DMAP at room temperature predominantly yields the corresponding urea, while conducting the reaction at 0°C can favor the formation of the isocyanate lookchem.com.
A notable method for the synthesis of urea derivatives involves the Curtius rearrangement. In this approach, a carboxylic acid is treated with di-tert-butyl dicarbonate (B1257347) and sodium azide, leading to the formation of an acyl azide. This intermediate undergoes a thermal or photochemical rearrangement to produce an isocyanate, which can be subsequently trapped with an amine to furnish the desired urea derivative volochem.com. This one-pot procedure is efficient and avoids the isolation of the potentially hazardous isocyanate intermediate.
| Starting Material | Reagents and Conditions | Product | Key Findings |
|---|---|---|---|
| Primary Amines | This compound, DMAP (catalyst) | Isocyanates, Symmetrical/Unsymmetrical Ureas | Reaction outcome is temperature-dependent; lower temperatures can favor isocyanate formation, while room temperature often leads to ureas. |
| Aromatic Carboxylic Acids | This compound, Sodium Azide, followed by an amine | Aromatic Urea Derivatives | Proceeds via a Curtius rearrangement of an in situ formed acyl azide. |
| Cyclic Diamines | This compound, K2CO3, DMF | Cyclic Ureas (e.g., benzimidazolones) | A metal-free, one-pot carbonylation strategy. |
Selective C-tert-Butoxycarbonylation for Multifunctional Carbon Compounds
This compound has been effectively employed as a carboxylating agent for the synthesis of tert-butyl esters from compounds with active methylene (B1212753) groups. This reaction, termed C-tert-butoxycarbonylation, involves the trapping of a carbanion, generated by a strong non-nucleophilic base like lithium diisopropylamide (LDA), with Boc anhydride. This methodology has proven to be a mild and efficient route for the preparation of tert-butyl aryl acetates and substituted di-tert-butyl malonates wikipedia.org.
The scope of this transformation is broad, accommodating a variety of functional groups on the aryl ring, such as halogens, methoxy, and nitro groups. This tolerance for diverse functionalities underscores the synthetic utility of this protocol for creating multifunctional carbon compounds. The resulting tert-butyl esters are valuable synthetic intermediates due to the ease with which the tert-butyl group can be removed under acidic conditions to reveal the corresponding carboxylic acid wikipedia.org.
| Substrate Type | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| Active Methylene Compounds (e.g., Aryl Acetic Esters) | LDA, this compound | Substituted Di-tert-butyl Malonates | Efficient trapping of carbanions generated from active methylene groups. |
| Aryl Acetonitriles | LDA, this compound | tert-Butyl Aryl Cyanoacetates | Demonstrates the versatility of the method with different activating groups. |
| Electron-rich Aromatic Compounds | LDA, this compound | tert-Butyl Benzoates | Applicable to the synthesis of aromatic tert-butyl esters. |
Decarboxylative Etherification and Esterification Reactions
An innovative application of di-tert-butyl dicarbonate is in decarboxylative etherification and esterification reactions, often mediated by a Lewis acid catalyst such as ytterbium(III) triflate (Yb(OTf)₃) chemicalbook.comrsc.orgechemi.com. This strategy allows for the conversion of alcohols and carboxylic acids into their corresponding tert-butyl ethers and esters.
In the case of alcohols, the reaction is hypothesized to proceed through the formation of a mixed anhydride intermediate, which then undergoes a decarboxylative process facilitated by the Lewis acid to yield the tert-butyl ether rsc.orgnbinno.com. This method is notable for its efficiency, with high conversions of alcohols to tert-butyl ethers achieved in short reaction times chemicalbook.comechemi.com. The reaction conditions, including solvent, temperature, and time, are critical for optimizing the yield and preventing side reactions chemicalbook.comechemi.com.
Similarly, carboxylic acids can be converted to tert-butyl esters through a related decarboxylative pathway. This protocol has been successfully applied to a range of carboxylic acids, including those with sensitive functional groups rsc.org.
| Transformation | Substrate | Key Reagents | Product | Noteworthy Aspects |
|---|---|---|---|---|
| Decarboxylative Etherification | Primary Alcohols | This compound, Yb(OTf)₃ (catalyst) | tert-Butyl Ethers | High conversion rates and short reaction times. Selective for primary alcohols. |
| Decarboxylative Esterification | Carboxylic Acids | This compound, Yb(OTf)₃ (catalyst) | tert-Butyl Esters | Applicable to a variety of carboxylic acids, including amino acid derivatives. |
Polymer Chemistry Applications
The utility of this compound extends into the realm of polymer science, where it is utilized for both the modification of polymer structures and as a processing aid.
This compound can be used for the post-polymerization modification of functionalized polymer backbones. A notable example is the functionalization of a hydroxyl-containing poly(arylene ether ketone) (PAEK-OH). By reacting the polymer with this compound, a Boc-functionalized poly(arylene ether ketone) (PAEK-Boc) is obtained. This modification introduces thermally labile Boc groups onto the polymer backbone, which can then be decomposed by heating to generate an in-situ foamed material echemi.com. This approach allows for the creation of porous polymer structures with high thermal stability. The successful introduction of the Boc group onto the polymer backbone can be confirmed by spectroscopic methods, such as the appearance of a characteristic C=O absorption band for the Boc group in the infrared spectrum echemi.com.
This compound finds application as a chemical blowing agent in the production of polymer foams chemicalbook.com. A blowing agent is a substance that is capable of producing a cellular structure in a polymer matrix through a foaming process. Upon heating, di-tert-butyl dicarbonate decomposes to generate gaseous products, which act as the blowing agent to create the foam structure chemicalbook.com.
The thermal decomposition of di-tert-butyl dicarbonate at elevated temperatures yields isobutene, tert-butyl alcohol, and carbon dioxide lookchem.comrsc.org. The release of these gaseous products within the polymer melt leads to the formation and expansion of cells, resulting in a foamed material with reduced density and modified physical properties. The decomposition temperature of the blowing agent is a critical parameter that must be matched with the processing temperature of the polymer to ensure efficient foaming.
| Property | Description |
|---|---|
| Mechanism of Action | Thermal decomposition to release gaseous products. |
| Decomposition Products | Isobutene, tert-Butyl Alcohol, Carbon Dioxide. |
| Function | Creates a cellular structure within a polymer matrix, leading to foam formation. |
| Application | Manufacturing of lightweight and foamed polymeric materials. |
Compound Index
| Compound Name |
|---|
| 4-(dimethylamino)pyridine (DMAP) |
| Acyl azide |
| Carbon dioxide |
| Cyclohexylamine |
| This compound (Boc anhydride) |
| Isobutene |
| Isocyanate |
| Lithium diisopropylamide (LDA) |
| Poly(arylene ether ketone) (PAEK) |
| Sodium azide |
| tert-Butyl alcohol |
| Urea |
| Ytterbium(III) triflate (Yb(OTf)₃) |
Sustainability and Green Chemistry Approaches in Di Tert Butoxy Carbonate Synthesis and Utilization
Eco-Sustainable Synthetic Protocols
Eco-sustainable synthetic protocols for reactions involving di-tert-butoxy carbonate aim to reduce the environmental impact of chemical processes. Key strategies include performing reactions in water, eliminating the need for organic solvents, and avoiding the use of catalysts, particularly those based on toxic or precious metals.
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. scispace.com Water-mediated, catalyst-free conditions for the N-tert-butoxycarbonylation (N-Boc) protection of amines using (Boc)₂O have been successfully developed. scispace.comnih.gov This method offers a simple, efficient, and environmentally friendly alternative to traditional procedures that often require organic solvents and catalysts. nih.gov
The reaction is typically carried out by stirring the amine with di-tert-butyl dicarbonate (B1257347) in a water-acetone mixture at room temperature. scispace.comnih.gov The use of a minimal amount of acetone (B3395972) is sometimes necessary to facilitate the dissolution of the reactants. scispace.com This protocol has been applied to a wide range of structurally diverse amines, affording the corresponding N-Boc derivatives in good to excellent yields and with short reaction times. scispace.com A key advantage of this method is the avoidance of common side reactions, such as the formation of isocyanates or ureas. nih.govorganic-chemistry.org
The proposed mechanism for this water-mediated reaction involves the formation of hydrogen bonds between water and the carbonyl oxygen atoms of (Boc)₂O. This interaction electrophilically activates the carbonyl group, making it more susceptible to nucleophilic attack by the amine. nih.govtandfonline.com This "electrophilic activation" by water molecules is considered a key factor in the success of the catalyst-free reaction in an aqueous medium. tandfonline.com
Similarly, a greener and chemoselective protocol for the O-tert-butoxycarbonylation (O-Boc) protection of phenols has been reported under catalyst-free conditions in aqueous media. tandfonline.comtandfonline.com This method also avoids the need for additional reagents or catalysts and simplifies the workup procedure, aligning with the principles of green chemistry. tandfonline.com
Table 1: Comparison of Solvents for O-Boc Protection of Phenol (B47542) under Catalyst-Free Conditions tandfonline.com
| Solvent | Reaction Time | Yield (%) |
| Water | 45 min | 95 |
| THF | 24 h | No reaction |
| MeCN | 24 h | No reaction |
| CH₃Cl | 24 h | No reaction |
| CCl₄ | 24 h | No reaction |
This table is interactive. Users can sort and filter the data.
Solvent-free reactions represent a significant advancement in green chemistry by eliminating the environmental and health hazards associated with organic solvents. Several solvent-free methods for the N-Boc protection of amines using di-tert-butyl dicarbonate have been developed.
One approach involves the use of a catalytic amount of a solid-supported erbium(III) catalyst (ErIII-MCM-41) under ultrasound irradiation. rsc.org This method allows for the efficient synthesis of Boc-carbonate derivatives of various alcohols and phenols without the need for a solvent. rsc.org
Another effective solvent-free methodology employs Amberlite-IR 120, a strongly acidic cation exchange resin, as a heterogeneous catalyst. derpharmachemica.com This protocol is highly efficient for the N-tert-butoxycarbonylation of a wide range of aliphatic and aromatic amines at room temperature, with reactions often completing within minutes. derpharmachemica.com The catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, adding to the sustainability of the process. derpharmachemica.com
The use of molten di-tert-butyl dicarbonate itself as the reaction medium is another innovative solvent-free approach for the N-Boc protection of hydrazines and amines. researchgate.net This method is particularly advantageous as it does not require any catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
Development of Recyclable Catalytic Systems
The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. For reactions involving this compound, several heterogeneous catalytic systems have been investigated.
Yttria-zirconia based Lewis acids have also been employed as highly efficient and recyclable catalysts for the tert-butoxycarbonylation of amines. semanticscholar.org These solid acid catalysts can be easily separated from the reaction mixture by filtration and reused for subsequent reactions without any significant loss in their catalytic activity. semanticscholar.org
Amberlyst-15, a sulfonic acid resin, is another example of a recyclable heterogeneous catalyst used for the chemoselective mono-N-Boc protection of various amines, amino acids, and peptides. researchgate.net The catalyst can be readily separated from the reaction products and reused, and the process avoids the formation of common side products. researchgate.net
Table 2: Recyclability of Amberlite-IR 120 Catalyst in N-tert-Butoxycarbonylation derpharmachemica.com
| Run | Yield (%) |
| 1 | 99 |
| 2 | 98 |
| 3 | 95 |
| 4 | 94 |
This table is interactive. Users can sort and filter the data.
Utilization of Environmentally Benign Solvents
While solvent-free reactions are ideal, some processes still require the use of solvents. In such cases, the principles of green chemistry advocate for the use of environmentally benign solvents. These are solvents that are less toxic, have a lower environmental impact, and are preferably derived from renewable resources.
Water is the most prominent example of an environmentally benign solvent and its application in this compound chemistry has been discussed in section 7.1.1. scispace.comnih.govtandfonline.com
Other solvents considered to be "greener" alternatives to more hazardous ones include ethanol (B145695), ethyl acetate (B1210297), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). usc.edu For instance, mixtures of ethyl acetate and ethanol have been proposed as greener alternatives to dichloromethane (B109758) (DCM) in chromatography. usc.edu The selection of a solvent should also consider its entire life cycle, including its production, use, and disposal. Bio-based solvents, derived from renewable resources like biomass, are gaining attention as sustainable alternatives to petroleum-derived solvents. core.ac.uk
In the context of reactions involving this compound, the shift towards these greener solvents is an active area of research. For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst for the N-Boc protection of amines has been reported. organic-chemistry.org While HFIP is a specialty solvent, its ability to be readily recycled makes it a more sustainable option in this specific application. organic-chemistry.org
Future Research Directions in Di Tert Butoxy Carbonate Chemistry
Development of Novel tert-Butoxycarbonylation Reagents
While di-tert-butoxy carbonate is a widely used and effective reagent, the development of novel tert-butoxycarbonylation agents aims to address specific challenges such as enhancing chemoselectivity, improving reaction kinetics, and simplifying purification processes.
One promising advancement is the development of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) . This reagent has demonstrated high chemoselectivity for the tert-butoxycarbonylation of acidic substrates like amine hydrochlorides and phenols in the absence of a base. researchgate.net BBDI is easily prepared in quantitative yield from the reaction of isoquinoline (B145761) with this compound. msu.edu Its mechanism is presumed to involve protonation of the reagent, forming a cyclic six-membered intermediate that facilitates the transfer of the Boc group. researchgate.net
Another notable reagent is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) . This stable, crystalline solid offers a safer alternative to the potentially explosive tert-butoxycarbonyl azide. researchgate.net BOC-ON reacts rapidly with amino acids at room temperature in the presence of a mild base to afford the corresponding N-Boc derivatives in excellent yields. researchgate.net The oxime by-product of the reaction is easily removed by extraction, simplifying the purification process. researchgate.net
The following table summarizes key features of these novel reagents in comparison to the traditional this compound.
| Reagent | Key Advantages | Typical Substrates | Reaction Conditions |
| This compound (Boc₂O) | Commercially available, well-established reactivity. | Primary and secondary amines, alcohols. | Often requires a base (e.g., triethylamine (B128534), DMAP). chemicalbook.com |
| 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) | High chemoselectivity for acidic substrates, base-free conditions. researchgate.net | Amine hydrochlorides, phenols. researchgate.net | Mild, often room temperature. |
| 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Stable solid, easy purification, safe alternative to Boc-azide. researchgate.net | Amino acids. researchgate.net | Room temperature with a mild base. |
Mechanistic Elucidation of Complex Reaction Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new synthetic methodologies. The generally accepted mechanism for the N-tert-butoxycarbonylation of an amine involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. nbinno.com This leads to the formation of a tetrahedral intermediate which then collapses, eliminating tert-butyl carbonate as a leaving group. nbinno.com In the absence of a base, the protonated amine is deprotonated by the tert-butyl carbonate, which subsequently decomposes to tert-butanol (B103910) and carbon dioxide. chemicalbook.com
When a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP) is employed, it serves to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction. nbinno.com However, the use of DMAP can sometimes lead to the formation of unexpected side products. For instance, the reaction of primary amines with Boc₂O in the presence of DMAP can lead to the formation of isocyanates and ureas. chemicalbook.com Mechanistic studies are ongoing to fully understand the synergistic and sometimes complex reactivity of the Boc₂O/DMAP system. chemicalbook.com
Recent research has also focused on the Lewis acid-catalyzed reactions of this compound, which can lead to different product distributions. For example, the reaction of alcohols with Boc₂O in the presence of certain Lewis acids can selectively produce tert-butyl ethers instead of the expected tert-butyl carbonates. pentelutelabmit.com Elucidating the intricate interplay between the substrate, reagent, catalyst, and solvent is a key area of future investigation.
Expansion of this compound Utility in Stereoselective Synthesis
The influence of the tert-butoxycarbonyl (Boc) group extends beyond its role as a simple protecting group; it can also serve as a directing group to control stereoselectivity in various chemical transformations. This has opened new avenues for the application of this compound in asymmetric synthesis.
A significant area of development is the use of the N-Boc group to direct C-H functionalization reactions. For example, in iridium-catalyzed C-H borylation of N-Boc protected heterocycles such as pyrroles and indoles, the Boc group directs the borylation to the C-H position beta to the nitrogen atom. msu.edu This regioselectivity provides a powerful tool for the synthesis of complex substituted heterocycles.
Furthermore, the Boc group plays a crucial role in the stereoselective synthesis of complex molecules. In the synthesis of functionalized N-Boc-2-alkynylcyclopropylamines, the Boc group is essential for achieving the desired stereochemical outcome during lithiation and subsequent reaction with electrophiles. researchgate.net The stereocontrolled synthesis of cis- and trans-substituted prolines has also been achieved by leveraging the steric and electronic properties of the Boc protecting group to direct hydrogenation reactions. springernature.com
The following table highlights examples of the Boc group's role in directing stereoselective reactions.
| Reaction Type | Role of Boc Group | Outcome |
| Iridium-Catalyzed C-H Borylation | Directing group for regioselectivity. msu.edu | Selective functionalization at the C-H position beta to the nitrogen in heterocycles. msu.edu |
| Synthesis of N-Boc-2-alkynylcyclopropylamines | Stereochemical control during lithiation and electrophilic quench. researchgate.net | Formation of specific cis- or trans-isomers. |
| Synthesis of Substituted Prolines | Directing group in hydrogenation reactions. springernature.com | High diastereomeric excess of the desired product. |
Integration into Automated Synthetic Platforms
The increasing demand for the rapid synthesis of peptides and other complex molecules has driven the integration of this compound chemistry into automated synthetic platforms. The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that is readily amenable to automation. nbinno.com In automated SPPS, the repetitive cycles of amino acid coupling and deprotection are performed by a synthesizer, significantly accelerating the synthesis of long peptide chains. chemrxiv.org
Recent advancements in flow chemistry have further revolutionized automated synthesis. Automated fast-flow peptide synthesis (AFPS) platforms have been developed that can significantly reduce the time required for each amino acid coupling cycle. chemrxiv.org These systems utilize the robust and well-understood chemistry of Boc-protected amino acids to rapidly assemble complex peptides and even small proteins. chemrxiv.org The precise control over reaction parameters such as temperature, pressure, and reagent delivery in flow reactors allows for improved yields and purity of the final products. pentelutelabmit.com
The integration of this compound into high-throughput screening (HTS) platforms is another burgeoning area of research. Automated systems are being developed to rapidly synthesize and screen large libraries of compounds for biological activity. pku.edu.cnnih.gov The reliable and predictable reactivity of this compound makes it an ideal reagent for use in these automated workflows, enabling the efficient generation of diverse molecular libraries.
Q & A
Q. What are the critical safety protocols for handling Di-tert-butoxy carbonate (Boc₂O) in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves inspected for integrity before use. Wear flame-retardant, anti-static lab coats and chemical-resistant suits. Remove gloves using proper techniques to avoid skin contact .
- Ventilation: Work in a fume hood to prevent inhalation of vapors, which may form explosive concentrations in confined spaces .
- First Aid:
- Inhalation: Move to fresh air; administer artificial respiration if needed.
- Skin/Eye Contact: Rinse with water for ≥15 minutes; seek medical attention .
- Storage: Keep in a cool, dry place away from heat, sparks, and incompatible materials (oxidizers, bases, acids) .
Q. Table 1: Key Stability and Reactivity Data
| Property | Details | Source |
|---|---|---|
| Stability | Stable under recommended storage | |
| Hazardous Decomposition | Carbon oxides under fire conditions | |
| Incompatible Materials | Acids, bases, oxidizing agents |
Q. How can Boc₂O be characterized spectroscopically to confirm purity and structure?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Molecular ion peak at m/z 218 (C₁₀H₁₈O₅) with fragmentation patterns matching tert-butyl and carbonate groups .
Advanced Research Questions
Q. How can researchers optimize Boc₂O-mediated protection of amines in complex substrates with competing functional groups?
Methodological Answer:
- Selectivity Control:
- pH Adjustment: Use mild bases (e.g., NaHCO₃) to selectively activate primary amines over secondary amines or alcohols .
- Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance reactivity while minimizing side reactions with nucleophilic groups .
- Kinetic Monitoring: Employ in-situ FT-IR or HPLC to track reaction progress and adjust stoichiometry (typically 1.2–2.0 eq Boc₂O per amine) .
Q. Table 2: Comparative Yields in Amine Protection
| Substrate Type | Yield (%) | Conditions | Source |
|---|---|---|---|
| Primary Aliphatic Amine | 85–95 | DCM, RT, 2h | |
| Aromatic Amine | 70–80 | THF, 0°C, 4h | |
| Secondary Amine | <10 | NaHCO₃, DCM, RT |
Q. How can contradictions in experimental data on Boc₂O’s reactivity under acidic conditions be resolved?
Methodological Answer:
- Controlled Replication: Repeat experiments with standardized conditions (e.g., HCl concentration, temperature).
- Mechanistic Probes:
- Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways .
- Monitor byproducts (e.g., CO₂ release) via gas chromatography or gravimetric analysis .
- Computational Modeling: Apply DFT calculations to predict reaction pathways and compare with empirical data .
Q. What methodologies are viable for assessing Boc₂O’s environmental impact given limited ecotoxicological data?
Methodological Answer:
- Read-Across Analysis: Compare Boc₂O’s structure-activity relationships (SAR) with structurally similar carbonates (e.g., dimethyl carbonate) to predict persistence, bioaccumulation, and toxicity .
- Microcosm Studies: Simulate soil/water systems spiked with Boc₂O and monitor degradation via LC-MS/MS or microbial activity assays .
- QSAR Models: Use quantitative SAR tools (e.g., EPI Suite) to estimate log P, biodegradation half-life, and EC50 values .
Q. How can Boc₂O be utilized in solid-phase peptide synthesis (SPPS) to minimize side reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
